molecular formula C21H23FN2O B5401833 1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one

1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one

Cat. No. B5401833
M. Wt: 338.4 g/mol
InChI Key: SKUPSVKAJXKZNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. This compound is commonly referred to as "F-3-MeO-PCP" and is a derivative of phencyclidine (PCP), a dissociative anesthetic drug.

Mechanism of Action

F-3-MeO-1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one is a potent NMDA receptor antagonist, which means that it can block the activity of these receptors and inhibit the transmission of nerve impulses in the brain. This mechanism of action is similar to that of other dissociative anesthetics such as ketamine and 1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one, which have been used for their analgesic and anesthetic properties.
Biochemical and Physiological Effects:
F-3-MeO-1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one has been shown to have several biochemical and physiological effects, including the modulation of glutamate signaling, the inhibition of synaptic plasticity, and the disruption of cognitive functions. The compound has also been shown to have neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using F-3-MeO-1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one in lab experiments is its high potency and selectivity for NMDA receptors, which makes it a useful tool for studying the function of these receptors in various physiological and pathological conditions. However, the compound also has several limitations, including its potential toxicity and the need for careful handling and storage due to its high reactivity and instability.

Future Directions

There are several future directions for research on F-3-MeO-1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one, including the development of new drugs based on its structure, the elucidation of its mechanism of action at the molecular level, and the investigation of its potential therapeutic applications in various neurological disorders. Further studies are also needed to assess the safety and efficacy of the compound in human clinical trials and to determine its potential side effects and interactions with other drugs.

Synthesis Methods

The synthesis of F-3-MeO-1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one involves several steps, including the preparation of the starting materials and the formation of the spirocyclic ring. The synthesis method involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain the desired product in high yield and purity.

Scientific Research Applications

F-3-MeO-1'-(4-fluoro-3-methylbenzyl)-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one has been widely studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. The compound has shown promising results in preclinical studies, demonstrating its ability to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in various physiological processes in the brain.

properties

IUPAC Name

1'-[(4-fluoro-3-methylphenyl)methyl]-1-methylspiro[indole-3,4'-piperidine]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O/c1-15-13-16(7-8-18(15)22)14-24-11-9-21(10-12-24)17-5-3-4-6-19(17)23(2)20(21)25/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKUPSVKAJXKZNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN2CCC3(CC2)C4=CC=CC=C4N(C3=O)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.